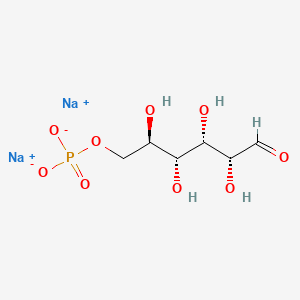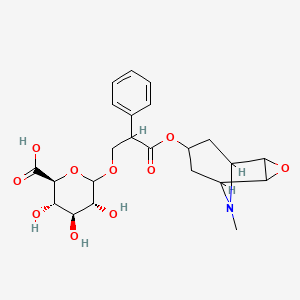![molecular formula C5H3ClN4 B1320789 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 73895-37-1](/img/structure/B1320789.png)
5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine
Vue d'ensemble
Description
5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine is a useful research compound. Its molecular formula is C5H3ClN4 and its molecular weight is 154.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de dérivés bioactifs
5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine : sert de précurseur dans la synthèse de divers dérivés bioactifs. Ces dérivés présentent un large éventail d'activités biologiques, notamment des propriétés vasodilatatrices, hypotensives, hypoglycémiantes, anti-inflammatoires, analgésiques, antiasthmatiques et antipyrétiques . La polyvalence du composé pour former différents groupes fonctionnels en fait un échafaudage précieux en chimie médicinale.
Conception de médicaments et chimie médicinale
La similarité structurelle de la This compound avec les bases de l'ADN comme l'adénine et la guanine améliore son potentiel en conception de médicaments. On le retrouve dans des substances ayant des activités antituberculeuses, antibactériennes, antifongiques, anti-inflammatoires et antipaludiques . Son incorporation dans les molécules de médicaments peut améliorer la solubilité, la polarité, la lipophilie et la capacité de liaison hydrogène, qui sont cruciales pour l'efficacité des médicaments.
Vasodilatateurs et agents hypotenseurs
Les dérivés de la This compound ont été étudiés pour leur utilisation comme vasodilatateurs et agents hypotenseurs. Ces composés peuvent aider à gérer la pression artérielle et sont d'intérêt pour le traitement de conditions comme l'hypertension .
Applications antidiabétiques
Les dérivés du composé présentent également une promesse en tant qu'agents hypoglycémiques. Ils pourraient potentiellement être utilisés pour gérer la glycémie chez les patients diabétiques, offrant une nouvelle voie pour les médicaments antidiabétiques .
Propriétés anti-inflammatoires et analgésiques
Avec des propriétés anti-inflammatoires et analgésiques inhérentes, les dérivés de la This compound pourraient être utilisés dans le développement de nouveaux médicaments contre la douleur. Ils offrent une voie pour créer des médicaments qui peuvent soulager la douleur et réduire l'inflammation sans les effets secondaires associés aux AINS traditionnels .
Applications antimicrobiennes et antifongiques
Le cadre du composé est bénéfique pour créer des agents antimicrobiens et antifongiques. Ses dérivés peuvent être adaptés pour lutter contre une variété de pathogènes bactériens et fongiques, répondant à l'inquiétude croissante de la résistance aux antibiotiques .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound can affect the expression of genes involved in critical cellular functions, thereby impacting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This compound has been shown to inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, such as organ toxicity and metabolic disturbances. Threshold effects have been observed, where a specific dosage range results in significant biological activity without causing toxicity. These findings are crucial for determining the therapeutic window and safe dosage levels for potential clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
5-chloro-2H-triazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-2-1-3-5(7-4)9-10-8-3/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIPQRGRUVTCMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NNN=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603035 | |
| Record name | 5-Chloro-2H-[1,2,3]triazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73895-37-1 | |
| Record name | 5-Chloro-2H-[1,2,3]triazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1H-[1,2,3]triazolo[4,5-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2,7-Diazaspiro[4.5]decane](/img/structure/B1320739.png)




